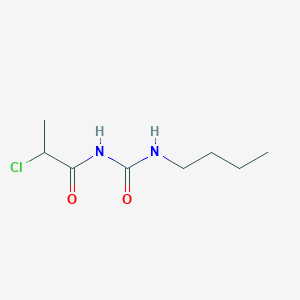

1-Butyl-3-(2-chloropropanoyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(butylcarbamoyl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVAKQBKZYQWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 Butyl 3 2 Chloropropanoyl Urea

Nucleophilic Substitution Reactions at the Chloropropanoyl Moiety

The presence of a chlorine atom on the carbon alpha to the acyl carbonyl group renders this position highly susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of 1-butyl-3-(2-chloropropanoyl)urea, enabling the introduction of a variety of functional groups through the displacement of the chloride leaving group.

Reactivity Towards Nitrogen-Centered Nucleophiles

The reaction of α-haloacyl ureas with nitrogen-based nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of more complex nitrogen-containing compounds. In a study on analogous N-acyl cyclic ureas, the reaction of a 1-(2-haloacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various secondary amines resulted in the formation of N-acyl cyclic urea (B33335) derivatives containing a tertiary amine. arkat-usa.org This nucleophilic substitution proceeded in moderate to good yields, demonstrating the facility of this transformation. arkat-usa.org

By analogy, this compound is expected to react readily with primary and secondary amines to yield the corresponding α-aminoacylurea derivatives. For instance, reaction with a secondary amine like diethylamine (B46881) would be expected to produce 1-butyl-3-(2-(diethylamino)propanoyl)urea. The reaction conditions for such transformations typically involve the use of a base to neutralize the hydrogen chloride formed during the reaction. arkat-usa.org

Intramolecular cyclization can also occur if a suitable nitrogen nucleophile is present within the same molecule. While not directly involving an external nucleophile, the synthesis of hydantoins from α-amino acids via N,N'-ureas demonstrates the propensity for intramolecular cyclization in related systems. nih.gov

Table 1: Representative Reactions of Analogous α-Haloacyl Ureas with Nitrogen Nucleophiles

| Starting α-Haloacyl Urea | Nucleophile | Product | Yield (%) | Reference |

| 1-(2-Chloroacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Dicyclohexylamine | 1-(2-(Dicyclohexylamino)acetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | 49 | arkat-usa.org |

| 1-(2-Bromoacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Diisopropylamine | 1-(2-(Diisopropylamino)acetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | 63 | arkat-usa.org |

| 1-(2-Chloroacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | N-Methylaniline | 1-(2-(Methyl(phenyl)amino)acetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | 72 | arkat-usa.org |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Reactivity Towards Oxygen-Centered Nucleophiles

Furthermore, intramolecular cyclization involving a hydroxyl group can lead to the formation of cyclic structures. For instance, if the butyl group were to contain a hydroxyl substituent at an appropriate position, an intramolecular etherification could potentially occur to form a cyclic ether. The synthesis of 2-oxazolines from the reaction of nitriles with aminoalcohols demonstrates the propensity for such intramolecular cyclizations leading to five-membered heterocyclic rings. organic-chemistry.org

Reactivity Towards Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles, known for their high nucleophilicity, are expected to react efficiently with this compound. Thiols and their corresponding thiolates would readily displace the chloride to form α-thioacylureas.

A particularly relevant reaction in this category is the synthesis of thiazolidin-4-ones. The condensation of thiourea (B124793) with α-haloacids or their derivatives is a common method for preparing these heterocyclic structures. researchgate.net In a similar fashion, the reaction of this compound with a thiourea derivative could lead to the formation of a 2-imino-thiazolidin-4-one. For example, the reaction of chloroacetyl chloride with thiosemicarbazide (B42300) followed by cyclization is a known route to thiazolidinone derivatives. rdd.edu.iq The reaction of N,N-disubstituted thioureas with chloroacetyl chloride has also been shown to produce thiazolidin-4-ones. researchgate.net

Another important reaction involves the use of potassium thiocyanate (B1210189). The reaction of α-haloacetamides with potassium thiocyanate is a known method for the synthesis of 2-iminothiazolidin-4-ones. researchgate.net By analogy, this compound would be expected to react with potassium thiocyanate to form a 2-(butylcarbamoylimino)-5-methylthiazolidin-4-one.

Table 2: Expected Products from the Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Expected Product | Heterocyclic Product Type |

| Thiourea | 2-(Butylcarbamoylimino)-5-methylthiazolidin-4-one | Thiazolidinone |

| Potassium Thiocyanate | 2-(Butylcarbamoylimino)-5-methylthiazolidin-4-one | Thiazolidinone |

| Thiophenol | 1-Butyl-3-(2-(phenylthio)propanoyl)urea | α-Thioacylurea |

Reactivity of the Urea Functionality

The urea moiety in this compound possesses its own distinct reactivity, primarily centered around the nitrogen-hydrogen bonds and the carbonyl group.

Transformations Involving the N-H Bonds

The N-H bonds of the urea group can undergo various transformations, most notably alkylation and acylation. The nitrogen atoms of urea are nucleophilic and can react with electrophiles.

N-alkylation of ureas has been demonstrated in the patent literature, where ureas are reacted with alkylating agents in the presence of a base. nih.gov For this compound, further alkylation could potentially occur at the remaining N-H proton, leading to a trisubstituted urea. However, the reactivity might be influenced by the steric hindrance of the existing butyl and chloropropanoyl groups.

N-acylation of ureas is also a possible transformation. While the acylation of the urea in this compound might be challenging due to the presence of the existing acyl group, studies on the regioselective N-acylation of 1,3-disubstituted thioureas suggest that such reactions are feasible. researchgate.net The regioselectivity of the acylation is often dependent on the electronic and steric properties of the substituents on the urea nitrogens. researchgate.net

Carbonyl Group Reactivity in Acylated Ureas

The carbonyl group in acylated ureas is generally less reactive towards nucleophiles compared to the carbonyl group in aldehydes or ketones due to the electron-donating resonance effect of the adjacent nitrogen atoms. However, it can still undergo certain transformations.

One important reaction is hydrolysis, which can occur under acidic or basic conditions to break down the urea and amide bonds. Acid-catalyzed hydrolysis of amides typically yields a carboxylic acid and an amine salt. libretexts.org In the case of this compound, hydrolysis would likely lead to the cleavage of the acyl-urea bond, yielding butylurea and 2-chloropropanoic acid.

The carbonyl group can also be a target for strong nucleophiles like Grignard reagents. While the reaction of Grignard reagents with amides can be complex, their reaction with acyl chlorides, which are more reactive than acylated ureas, efficiently produces ketones. organic-chemistry.org It is plausible that under forcing conditions, a Grignard reagent could add to the carbonyl of the acylurea.

Furthermore, the carbonyl group can be reduced. However, the reduction of amides and ureas typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of the carbonyl group in this compound would lead to the corresponding methylene (B1212753) group, a transformation known as deoxygenation. researchgate.net

Finally, the reaction with reagents like phosphorus pentachloride (PCl5) can be used to convert the carbonyl group into a geminal dichloride. PCl5 is a powerful chlorinating agent that reacts with amides to form imidoyl chlorides, which can then undergo further reactions. wikipedia.orgchemtube3d.com

Table 3: Summary of Potential Carbonyl Group Transformations

| Reagent/Condition | Expected Transformation | Product Type |

| H3O+ / Heat | Hydrolysis | Carboxylic Acid and Urea |

| Strong Base / Heat | Hydrolysis | Carboxylate and Urea |

| LiAlH4 | Reduction | Diamine |

| PCl5 | Chlorination | Imidoyl Chloride |

Intramolecular Cyclization and Rearrangement Pathways

The presence of both an electrophilic center (the carbonyl carbon of the 2-chloropropanoyl group) and nucleophilic nitrogen atoms within the same molecule predisposes this compound to undergo intramolecular reactions. These reactions are a cornerstone of heterocyclic chemistry, providing efficient routes to complex molecular architectures from a single starting material.

Formation of Heterocyclic Ring Systems from 2-Chloropropanoyl Urea Derivatives

Derivatives of 2-chloropropanoyl urea are versatile precursors for the synthesis of several important classes of heterocyclic compounds, primarily through intramolecular cyclization. The specific heterocyclic system formed is highly dependent on the reaction conditions, particularly the choice of base and solvent. Two of the most common cyclization pathways lead to the formation of oxazolines and hydantoins.

In the presence of a suitable base, the nitrogen atom of the urea can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular nucleophilic substitution results in the formation of a five-membered ring. If the oxygen atom of the urea participates in the cyclization, a 2-imino-oxazolidin-4-one ring system can be formed, which can then tautomerize to a more stable hydantoin (B18101) derivative. The synthesis of hydantoins from α-haloacyl ureas is a well-established method in organic chemistry. organic-chemistry.orgnih.gov

Alternatively, under different conditions, the oxygen of the acyl group can participate in the cyclization, leading to the formation of an oxazoline (B21484) ring. The synthesis of oxazolines from various precursors, including amides and nitriles, is a common transformation in organic synthesis. organic-chemistry.orgnih.govbohrium.com

The general reaction pathways are illustrated below:

Table 1: Potential Heterocyclic Products from the Cyclization of this compound

| Reactant | Conditions | Major Product | Heterocyclic System |

| This compound | Base (e.g., NaH, K2CO3) | 1-Butyl-5-methylimidazolidine-2,4-dione | Hydantoin |

| This compound | Lewis Acid/Protic Acid | 2-(Butylamino)-5-methyl-2-oxazoline | Oxazoline |

Note: The specific conditions and resulting product distributions would require empirical validation.

Influence of Butyl Substitution on Cyclization Dynamics

The presence of the N-butyl group on the urea moiety can exert a significant influence on the kinetics and regioselectivity of the cyclization process. The butyl group is an electron-donating group, which increases the electron density on the adjacent nitrogen atom. This enhanced nucleophilicity can accelerate the rate of the intramolecular cyclization reaction.

Furthermore, the steric bulk of the butyl group can influence the conformational preferences of the molecule, potentially favoring a geometry that is more amenable to cyclization. However, excessive steric hindrance could also disfavor the formation of certain transition states, thereby altering the product ratio between different possible heterocyclic systems. In the context of HIV-1 protease inhibitors, for example, the n-butyl substituent has been observed to occupy specific binding pockets, highlighting the role of such alkyl groups in directing molecular interactions. nih.gov

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. The molecule contains two primary sites susceptible to hydrolysis: the acylurea linkage and the carbon-chlorine bond.

Under neutral or acidic conditions, the hydrolysis of the acylurea can occur, leading to the formation of butylurea and 2-chloropropanoic acid. The rate of this hydrolysis is generally slow but can be accelerated by the presence of strong acids or bases and elevated temperatures. viu.ca Studies on the hydrolysis of urea have shown that the degradation is pH-dependent, with greater stability observed in the pH range of 4-8. nih.gov

The carbon-chlorine bond is also susceptible to nucleophilic attack by water, which would lead to the formation of 1-butyl-3-(2-hydroxypropanoyl)urea. This reaction is typically slower than the hydrolysis of the acylurea bond under neutral conditions.

Under basic conditions, the degradation pathways can be more complex. Besides promoting hydrolysis, a base can also facilitate the intramolecular cyclization reactions described in the previous section. Therefore, in a basic aqueous solution, a mixture of hydrolysis products and heterocyclic compounds would be expected. The degradation of urea by reactive chlorine species has been shown to proceed through chloramine (B81541) and chloramide intermediates. nih.gov

Table 2: Potential Hydrolytic Degradation Products of this compound

| Condition | Primary Degradation Products |

| Acidic/Neutral Aqueous Solution | Butylurea, 2-Chloropropanoic Acid |

| Basic Aqueous Solution | Butylurea, 2-Chloropropanoic Acid, 1-Butyl-5-methylimidazolidine-2,4-dione |

Advanced Spectroscopic and Crystallographic Characterization of 1 Butyl 3 2 Chloropropanoyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals of 1-Butyl-3-(2-chloropropanoyl)urea can be achieved.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ), multiplicity (splitting pattern), and integration value providing crucial structural information.

The butyl group gives rise to a characteristic set of signals. The terminal methyl (CH₃) protons are expected to appear as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups of the butyl chain would resonate as complex multiplets in the range of 1.3-1.6 ppm. The methylene group directly attached to the urea (B33335) nitrogen (N-CH₂) is deshielded and would appear as a triplet around 3.2-3.4 ppm.

On the 2-chloropropanoyl side of the molecule, the methyl (CH₃) protons adjacent to the chiral carbon are expected to produce a doublet around 1.7 ppm, coupled to the single proton on the same carbon. The methine (CH) proton, being attached to both a carbonyl group and a chlorine atom, is significantly deshielded and would likely appear as a quartet in the region of 4.2-4.5 ppm.

The two NH protons of the urea linkage are expected to appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature. Typically, for acylureas, these signals can be found in the range of δ 6.8–9.0 ppm. researchgate.netmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | |---|---|---| | Butyl-CH₃ | ~0.9 | Triplet | | Butyl-(CH₂)₂ | ~1.3-1.6 | Multiplet | | N-CH₂-Butyl | ~3.2-3.4 | Triplet | | Propanoyl-CH₃ | ~1.7 | Doublet | | Propanoyl-CH(Cl) | ~4.2-4.5 | Quartet | | N¹H | Broad Singlet | | N³H | Broad Singlet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

For this compound, the butyl chain carbons would resonate in the upfield region of the spectrum. The terminal methyl carbon is expected around 13-14 ppm, while the other methylene carbons would appear in the 20-40 ppm range, with the carbon attached to the nitrogen (N-CH₂) being the most downfield of the alkyl carbons. uva.nl

The carbons of the 2-chloropropanoyl group would be more downfield. The methyl carbon is expected in the 18-22 ppm range. The methine carbon, bonded to both a chlorine atom and a carbonyl group, would be significantly deshielded, appearing in the range of 50-60 ppm.

The two carbonyl carbons of the urea and acyl groups are the most downfield signals. The urea carbonyl carbon typically resonates in the 153-158 ppm range, while the acyl carbonyl carbon is found further downfield, usually in the range of 165-175 ppm. mdpi.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Butyl-CH₃ | ~13-14 |

| Butyl-CH₂ | ~19-21 |

| Butyl-CH₂ | ~30-32 |

| N-CH₂-Butyl | ~39-41 |

| Propanoyl-CH₃ | ~18-22 |

| Propanoyl-CH(Cl) | ~50-60 |

| Urea C=O | ~153-158 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons in the butyl chain and between the methine and methyl protons of the propanoyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for definitively assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the different fragments of the molecule. For instance, correlations would be expected from the N-CH₂ protons of the butyl group to the urea carbonyl carbon, and from the propanoyl-CH proton to both carbonyl carbons.

The concerted application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, such as stretching and bending.

The IR spectrum of this compound would be dominated by the characteristic absorptions of the urea and amide functionalities.

N-H Stretching: The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C=O Stretching: Two strong absorption bands corresponding to the carbonyl stretching vibrations are expected. The acyl carbonyl (amide I band) usually appears at a higher frequency, around 1700-1750 cm⁻¹, while the urea carbonyl is typically found at a lower frequency, in the range of 1630-1680 cm⁻¹. researchgate.net

N-H Bending and C-N Stretching: The N-H bending vibrations (amide II band) are expected around 1530-1570 cm⁻¹. C-N stretching vibrations will appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (acyl) | Stretching | 1700-1750 |

| C=O (urea) | Stretching | 1630-1680 |

| N-H | Bending | 1530-1570 |

Note: These are predicted values and can vary based on the physical state of the sample and intermolecular interactions.

The presence of the chlorine atom in the 2-chloropropanoyl moiety gives rise to a characteristic vibrational signature. The C-Cl stretching vibration is expected to appear in the fingerprint region of the IR and Raman spectra, typically in the range of 600-800 cm⁻¹. This band might be weak to moderate in intensity in the IR spectrum but can sometimes be more prominent in the Raman spectrum. The precise position of the C-Cl stretch is dependent on the conformation of the molecule and the substitution on the carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be the definitive method for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact molecular mass.

For this compound, with a chemical formula of C8H15ClN2O2, the theoretical monoisotopic mass can be calculated with high accuracy. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's elemental formula and confirming its identity.

Table 1: Theoretical Isotopic Mass of this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 15 | 15.117375 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | 206.082206 |

An experimental HRMS spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z corresponding to this calculated exact mass, along with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2+H]⁺).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

While specific experimental data is not available, a predictive fragmentation pattern can be hypothesized based on the known chemical properties of urea and acyl chloride derivatives. Key fragmentation pathways would likely involve the cleavage of the amide bonds, the loss of the butyl group, and the elimination of the chloro-propanoyl moiety.

Table 2: Predicted Fragmentation Ions for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₄H₉NHCO]⁺ | Butyl isocyanate ion | 99.08 |

| [ClC₃H₄O]⁺ | 2-Chloropropanoyl cation | 91.00 |

| [C₄H₁₀N]⁺ | Butylaminium ion | 72.09 |

| [C₄H₉]⁺ | Butyl cation | 57.07 |

Detailed analysis of these fragmentation pathways would allow for the unambiguous confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method would provide definitive information on the bond lengths, bond angles, and conformational preferences of this compound in the solid state, as well as insights into its intermolecular interactions. arizona.edu Although no published crystal structure for this specific compound is available, the following sections describe the data that would be obtained from such an analysis.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A successful X-ray crystallographic analysis would yield a comprehensive set of atomic coordinates, from which precise bond lengths, bond angles, and torsional angles can be calculated. This data would provide a detailed geometric description of the molecule. For instance, the C=O and C-N bond lengths within the urea moiety would be of particular interest, as they can indicate the degree of resonance and hydrogen bonding within the crystal lattice. Similarly, the geometry around the chiral center of the 2-chloropropanoyl group would be unambiguously determined.

Table 3: Representative Data from X-ray Crystallography

| Parameter | Description |

| Bond Lengths (Å) | The distances between the centers of bonded atoms (e.g., C=O, C-N, C-Cl, C-C). |

| Bond Angles (°) | The angles formed by three connected atoms (e.g., O=C-N, N-C-N, Cl-C-C). |

| Torsional Angles (°) | The dihedral angles that describe the conformation of the molecule (e.g., the rotation around the C-N and C-C single bonds). |

Conformational Preferences in the Crystalline State

The torsional angles obtained from X-ray crystallography would reveal the preferred conformation of this compound in the solid state. This includes the orientation of the butyl chain relative to the urea backbone and the conformation of the 2-chloropropanoyl group. The planarity of the urea moiety and any deviations from it would also be quantified, providing insights into the electronic and steric effects at play within the molecule.

Intermolecular Interactions and Crystal Packing

Analysis of the crystal structure would illuminate the network of intermolecular interactions that stabilize the crystalline lattice. For a molecule like this compound, hydrogen bonding is expected to be a dominant intermolecular force. The N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions would likely lead to the formation of well-defined supramolecular structures, such as chains or sheets.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (urea) | O=C (urea) |

| van der Waals Forces | Butyl chain | Butyl chain |

| Dipole-Dipole | C=O, C-Cl | C=O, C-Cl |

Theoretical and Computational Investigations of 1 Butyl 3 2 Chloropropanoyl Urea

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for analyzing the electronic structure of molecules like 1-Butyl-3-(2-chloropropanoyl)urea. These methods offer a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its chemical behavior.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. Due to the presence of flexible single bonds, particularly in the butyl and propanoyl chains, the molecule can exist in several conformations.

Recent studies on similar urea (B33335) derivatives have highlighted the dynamic conformational behavior of N,N'-disubstituted ureas. Computational methods like DFT can be employed to explore the potential energy surface of this compound and identify its various stable conformers. The relative energies of these conformers can then be calculated to determine the most predominant isomer under different conditions. The presence of a chlorine atom can influence the conformational preference through steric and electronic effects, potentially leading to specific intramolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (Urea) | 1.25 | - | - |

| C-N (Urea) | 1.38 | N-C-N: 118.5 | - |

| C-Cl | 1.78 | Cl-C-C: 109.8 | - |

| N-C (Butyl) | 1.46 | - | C-N-C-C: 178.5 |

| C-C (Prop.) | 1.53 | C-C-C: 112.0 | - |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the urea moiety, specifically the nitrogen and oxygen atoms, which are the most electron-rich centers. The LUMO, on the other hand, would likely be centered around the electrophilic carbonyl carbon of the propanoyl group and the carbon atom bonded to the chlorine atom. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively.

In the MEP of this compound, the most negative potential (typically colored red) is expected to be located around the carbonyl oxygen atom of the urea group, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. The regions around the N-H protons of the urea moiety would exhibit a positive electrostatic potential (typically colored blue), making them potential hydrogen bond donors. The presence of the electronegative chlorine atom would also create a region of negative potential around it.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and structural elucidation.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular geometry.

By comparing the calculated chemical shifts with experimental spectra, one can validate the computed structure and assign the observed signals to specific atoms in the molecule. For instance, the chemical shift of the carbonyl carbon in the urea group is expected to be around 160-170 ppm in the ¹³C NMR spectrum.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Urea) | 165.2 |

| C=O (Propanoyl) | 172.5 |

| C-Cl | 55.8 |

| CH₂ (Butyl, adjacent to N) | 40.1 |

| CH₂ (Butyl) | 31.5 |

| CH₂ (Butyl) | 20.3 |

| CH₃ (Butyl) | 13.9 |

| CH (Propanoyl) | 52.1 |

| CH₃ (Propanoyl) | 21.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations can be used to compute the vibrational frequencies and intensities of this compound. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

The calculated vibrational spectrum can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed absorption bands. For example, the characteristic C=O stretching frequency of the urea group is typically observed in the range of 1630-1680 cm⁻¹ in the IR spectrum.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Urea | 3400-3300 |

| C-H Stretch | Alkyl | 2960-2850 |

| C=O Stretch | Urea | 1665 |

| C=O Stretch | Propanoyl | 1730 |

| N-C-N Stretch | Urea | 1450 |

| C-Cl Stretch | Chloroalkane | 750 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

UV-Vis Absorption Spectra Prediction (TD-DFT)

The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This quantum mechanical method is a powerful tool for calculating the excited states of molecules, making it highly effective for predicting UV-Vis absorption spectra. nih.govacs.org The process involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). Subsequently, TD-DFT calculations are performed on this optimized structure to determine the energies of vertical electronic excitations and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The output of a TD-DFT calculation provides the maximum absorption wavelengths (λmax), which indicate where the molecule absorbs light in the UV-Vis spectrum. nih.gov These theoretical spectra can be compared with experimental results to validate the computational method and assign specific electronic transitions, such as n→π* or π→π*, to the observed absorption bands. mdpi.com For instance, the calculations would identify the specific molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), that are involved in the primary electronic transitions. researchgate.net

Solvent effects, which can significantly shift absorption bands, are typically incorporated into the calculations using a model like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. mdpi.comnih.gov

Table 1: Illustrative Data from a Hypothetical TD-DFT Calculation for this compound

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | N/A (Not Published) | N/A (Not Published) | N/A (Not Published) | HOMO → LUMO |

| S0 → S2 | N/A (Not Published) | N/A (Not Published) | N/A (Not Published) | HOMO-1 → LUMO |

| S0 → S3 | N/A (Not Published) | N/A (Not Published) | N/A (Not Published) | HOMO → LUMO+1 |

Note: The data in this table is for illustrative purposes only, as specific computational studies on this compound are not available in the reviewed literature.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides indispensable tools for the detailed investigation of reaction mechanisms. For a molecule like this compound, which possesses multiple reactive sites, these studies can elucidate preferred reaction pathways, identify intermediates, and determine the energetics of the entire process. nih.gov Potential reactions include nucleophilic substitution at the carbon atom bearing the chlorine atom or reactions involving the urea moiety.

A cornerstone of mechanistic studies is the exploration of the potential energy surface (PES) that connects reactants to products. nih.gov The key to understanding the kinetics of a reaction is to locate and characterize the transition state (TS), which represents the highest energy point along the reaction coordinate. numberanalytics.com The energy barrier (activation energy) determined by the difference in energy between the reactants and the transition state dictates the rate of the reaction.

Computational methods like the Nudged Elastic Band (NEB) method or similar techniques are employed to find the minimum energy path between a known reactant and product, thereby identifying a candidate structure for the transition state. ims.ac.jprsc.org This structure is then subjected to a transition state optimization algorithm. A true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ims.ac.jp Recently, machine learning-based approaches have also been developed to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu By mapping the entire reaction profile, including reactants, transition states, intermediates, and products, a comprehensive understanding of the reaction mechanism is achieved. nih.gov

The solvent environment can have a profound impact on reaction rates and mechanisms. Computational models account for these effects in two primary ways: through implicit or explicit solvation models. rsc.orgwikipedia.org

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous, structureless medium with a defined dielectric constant. wikipedia.orgnumberanalytics.com The solute is placed within a cavity in this dielectric, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized medium. numberanalytics.com Commonly used implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgmdpi.com These models are computationally efficient and are often effective for capturing the bulk electrostatic effects of the solvent on the reaction energetics. rsc.orgnumberanalytics.com

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the calculation, surrounding the solute molecule. rsc.orgwikipedia.org This method allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding, which may be critical to the reaction mechanism. mdpi.com While more computationally demanding, explicit models provide a more detailed and physically realistic picture of the solvation shell. rsc.orgwikipedia.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with a less demanding molecular mechanics force field. wikipedia.org

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov For a flexible molecule like this compound, with several rotatable single bonds, MD simulations are highly applicable for exploring its accessible conformations in different environments. academie-sciences.frtandfonline.com

The simulation works by solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. nih.gov An MD simulation generates a trajectory, which is a series of atomic coordinates over time. Analysis of this trajectory can reveal the distribution of different conformers, the timescales of conformational changes, and the formation of intramolecular hydrogen bonds. rsc.orgscilit.com

Such simulations would allow researchers to understand how the molecule's shape fluctuates in solution, which can influence its reactivity and interactions with other molecules. While detailed MD simulations are considered a "gold standard" for assessing molecular shape, they are computationally intensive. tandfonline.com No specific MD simulation studies for this compound have been identified in the literature, but the methodology is well-suited for investigating its dynamic properties.

Synthetic Utility and Future Research Directions of 1 Butyl 3 2 Chloropropanoyl Urea

1-Butyl-3-(2-chloropropanoyl)urea as a Versatile Synthetic Intermediate

The chemical structure of this compound, characterized by a reactive acyl chloride moiety and a urea (B33335) functional group, positions it as a highly adaptable synthetic intermediate. This dual functionality allows for a range of chemical manipulations, making it a valuable tool for synthetic chemists.

Precursor for Advanced Organic Transformations and Complex Molecular Scaffolds

The presence of the 2-chloropropanoyl group in this compound provides a key reactive site for nucleophilic substitution reactions. This feature allows for the introduction of a wide array of functional groups, paving the way for the construction of more complex molecular architectures. The urea moiety, on the other hand, can participate in various hydrogen bonding interactions and can be a precursor to other functional groups.

The acyl urea functionality is increasingly recognized for its utility in medicinal chemistry and drug design. benthamscience.combenthamdirect.com The ability to readily modify the structure of this compound makes it a valuable starting material for creating libraries of compounds for biological screening. For instance, the chlorine atom can be displaced by various nucleophiles such as amines, alcohols, and thiols, leading to a diverse set of derivatives. These derivatives can then be evaluated for their potential as, for example, enzyme inhibitors. Acyl ureas have been identified as a novel class of inhibitors for glycogen (B147801) phosphorylase, a target for managing hyperglycemia in type 2 diabetes. nih.gov

Role in the Synthesis of Non-Prohibited Materials or Chemical Reagents

Beyond the realm of complex, biologically active molecules, this compound serves as a valuable precursor for the synthesis of various non-prohibited materials and chemical reagents. Its reactivity can be harnessed to create specialized polymers, additives for industrial applications, and novel ligands for catalysis.

The urea functional group can be incorporated into polymer backbones, potentially imparting unique properties such as improved thermal stability or specific binding capabilities. For example, the synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), an ionic liquid, involves the reaction of n-methylimidazole with 1-chlorobutane (B31608) in a nucleophilic substitution. nih.govnih.gov This showcases how the butyl and chloro- functionalities present in a molecule like this compound can be utilized in the synthesis of functional materials. Ionic liquids have applications as "green" solvents and catalysts in various chemical processes, including the desulfurization of liquid fuels. nih.govnih.gov

Furthermore, the derivatization of this compound can lead to the production of novel chemical reagents with specific functionalities. For example, by reacting the acyl chloride with a suitable molecule, one could introduce a chromophore for colorimetric sensing applications or a chelating group for metal ion sequestration.

Exploration of Structure-Reactivity Relationships in 2-Chloropropanoyl Urea Derivatives

A systematic investigation into the structure-reactivity relationships of 2-chloropropanoyl urea derivatives is crucial for unlocking their full synthetic potential. By understanding how modifications to the urea nitrogen substituents and the acyl group affect the reactivity of the molecule, chemists can tailor the properties of these compounds for specific applications.

Key parameters to investigate include the electronic and steric effects of the N-substituents. For instance, replacing the butyl group with other alkyl chains of varying lengths or with aromatic moieties would influence the nucleophilicity of the urea nitrogens and the electrophilicity of the acyl carbon. This, in turn, would impact the rate and outcome of reactions at the acyl chloride and urea functionalities.

Computational modeling can be a powerful tool in this exploration. nih.gov By performing calculations on a series of 2-chloropropanoyl urea derivatives, it is possible to predict their geometric and electronic properties, providing insights into their reactivity. These theoretical predictions can then be validated through experimental studies, leading to a comprehensive understanding of the structure-reactivity landscape.

| Derivative | N-Substituent | Predicted Effect on Reactivity |

| 1-Methyl-3-(2-chloropropanoyl)urea | Methyl | Increased steric hindrance near the urea nitrogen compared to butyl, potentially influencing reaction kinetics. |

| 1-Phenyl-3-(2-chloropropanoyl)urea | Phenyl | The electron-withdrawing nature of the phenyl group could decrease the nucleophilicity of the urea nitrogens. |

| 1-Cyclohexyl-3-(2-chloropropanoyl)urea | Cyclohexyl | Increased steric bulk could hinder reactions at the urea functionality. |

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique reactivity of this compound opens the door for the development of novel synthetic methodologies. Traditional methods for forming acyl ureas can sometimes lead to complex reaction mixtures and low yields. nih.gov There is a need for more efficient and selective methods for the synthesis and transformation of these compounds.

One area of interest is the development of catalytic methods for the derivatization of this compound. The use of catalysts could enable reactions to be carried out under milder conditions with higher selectivity, reducing the formation of byproducts and simplifying purification. For example, transition metal catalysts could be employed to facilitate cross-coupling reactions at the C-Cl bond, allowing for the introduction of a wide range of substituents.

Another promising avenue is the use of flow chemistry. Performing reactions in a continuous flow system can offer several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and the ability to safely handle reactive intermediates. The development of flow-based methodologies for the synthesis and derivatization of this compound could enable the rapid and efficient production of a wide range of compounds.

Potential in Advanced Chemical Synthesis Technologies

The application of this compound and its derivatives extends to advanced chemical synthesis technologies that are at the forefront of modern chemistry. These technologies aim to improve the efficiency, sustainability, and scope of chemical synthesis.

One such area is automated synthesis. The development of robotic platforms for chemical synthesis allows for the rapid and systematic exploration of chemical space. The well-defined reactivity of this compound makes it an ideal building block for use in automated synthesis platforms, enabling the high-throughput generation of compound libraries for screening purposes.

Furthermore, the principles of green chemistry can be applied to the synthesis and utilization of this compound. This includes the use of environmentally benign solvents, the development of catalytic reactions to minimize waste, and the design of processes with high atom economy. The use of urea-based compounds in applications like extractive desulfurization with ionic liquids highlights a move towards more sustainable chemical processes. nih.govnih.gov

Unexplored Reactivity Profiles and Catalytic Applications

While the reactivity of the acyl chloride and urea functionalities of this compound is somewhat understood, there remain unexplored reactivity profiles that could lead to new and valuable chemical transformations. For instance, the potential for the urea moiety to act as a directing group in C-H activation reactions is an area ripe for investigation.

The development of chiral derivatives of this compound could open up possibilities for its use in asymmetric catalysis. Chiral urea derivatives have been successfully employed as organocatalysts in a variety of enantioselective reactions, leveraging their ability to form specific hydrogen bonding interactions with substrates. libis.be By synthesizing chiral versions of this compound, it may be possible to develop new and effective catalysts for a range of asymmetric transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.